

# Application Notes and Protocols for the Formulation of Bioactive Azepane Derivatives

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

CAS No.: 885950-03-8

Cat. No.: B2657704

[Get Quote](#)

## Introduction: The Azepane Scaffold - A Privileged Structure Facing Formulation Hurdles

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is recognized as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional geometry provides an excellent framework for developing novel therapeutics targeting a wide array of biological targets, from central nervous system disorders to oncology.[1][2] A variety of pharmaceutical drugs contain an azepane ring, including bazedoxifene and tolazamide.[3] However, the very structural complexity that makes azepane derivatives attractive often leads to significant challenges in drug development, most notably poor aqueous solubility. This can severely limit oral bioavailability and hinder the translation of a promising bioactive compound into a viable clinical candidate.[4][5]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key formulation strategies to overcome the solubility and bioavailability challenges associated with bioactive azepane derivatives. We will move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

## Strategic Formulation Pathways for Azepane Derivatives

The selection of an appropriate formulation strategy is dictated by the physicochemical properties of the specific azepane derivative, including its solubility, permeability, melting point, and stability. For many lipophilic azepane compounds, which fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[5] The following sections detail three powerful techniques to achieve this: Solid Dispersions, Liposomal Formulations, and Polymeric Nanoparticles.



[Click to download full resolution via product page](#)

Caption: Formulation strategies for overcoming azepane derivative challenges.

## Amorphous Solid Dispersions: Enhancing Solubility from the Ground Up

The principle behind amorphous solid dispersions (ASDs) is to convert a poorly soluble crystalline drug into its higher-energy, more soluble amorphous state and stabilize it within a hydrophilic polymer matrix.[6] By molecularly dispersing the azepane derivative within the carrier, the drug's crystal lattice energy is overcome, leading to a significant increase in its apparent solubility and dissolution rate upon contact with aqueous media.[7][8]

## Causality in Carrier Selection and Preparation Method

The choice of polymer is critical. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The selection depends on the drug-polymer miscibility, which can be predicted using thermodynamic models and confirmed experimentally. The goal is to form a stable, single-phase glass solution.[9] The preparation method is equally important. Solvent evaporation is suitable for heat-sensitive azepane derivatives, while hot-melt extrusion (HME) is a scalable, solvent-free option for thermostable compounds.[10][11]

## Protocol 1: Preparation of an Azepane Derivative Solid Dispersion by Solvent Evaporation

This protocol is a general guideline and should be optimized for the specific azepane derivative and polymer.

Materials:

- Bioactive Azepane Derivative
- Polymer (e.g., PVP K30, HPMC E5, Soluplus®)
- Volatile Organic Solvent (e.g., methanol, ethanol, acetone - must dissolve both drug and polymer)
- Rotary Evaporator
- Vacuum Oven
- Mortar and Pestle, Sieve (e.g., 100 mesh)

**Procedure:**

- **Dissolution:** Accurately weigh the azepane derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
- **Drying:** Scrape the solid film from the flask. Place the material in a vacuum oven at a temperature well below the glass transition temperature ( $T_g$ ) of the mixture (e.g., 40°C) for 24-48 hours to remove any residual solvent.
- **Milling and Sieving:** Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
- **Storage:** Store the final solid dispersion powder in a desiccator to prevent moisture-induced recrystallization.

## Characterization and Validation of Solid Dispersions

A multi-faceted approach is essential to confirm the successful formation of an amorphous solid dispersion.

| Technique                               | Purpose                                                                                          | Expected Result for Successful ASD                                                                          |
|-----------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Powder X-Ray Diffraction (PXRD)         | To assess the physical state (crystalline or amorphous).[7]<br>[12]                              | Absence of sharp Bragg peaks characteristic of the crystalline drug; presence of a broad "halo" pattern.[7] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and detect melting endotherms.[9]<br>[13][14] | A single Tg, indicating a miscible system. Absence of the drug's melting endotherm.<br>[9]                  |
| In Vitro Dissolution Testing            | To evaluate the enhancement in dissolution rate.                                                 | Significantly faster and higher extent of drug release compared to the pure crystalline drug.               |

## Liposomal Formulations: Encapsulating for Enhanced Delivery

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[15] For lipophilic azepane derivatives, the molecule can be partitioned within the lipid bilayer, effectively creating a nano-carrier that improves solubility and can alter the pharmacokinetic profile of the drug.[16]

### Causality in Lipid Composition and Preparation

The choice of lipids (e.g., DSPC, DPPC, Cholesterol) influences the liposome's size, charge, stability, and drug-loading capacity. Cholesterol is often included to stabilize the bilayer and reduce drug leakage.[17] The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing liposomes with a controlled size distribution.[15][18]

## Protocol 2: Preparation of Azepane-Loaded Liposomes by Thin-Film Hydration and Extrusion

Materials:

- Bioactive Azepane Derivative (hydrophobic)
- Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- Organic Solvent (e.g., Chloroform, Methanol)
- Aqueous Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- Rotary Evaporator
- Liposome Extruder with Polycarbonate Membranes (e.g., 100 nm pore size)
- Water Bath Sonicator

#### Procedure:

- **Lipid Dissolution:** In a round-bottom flask, dissolve the azepane derivative, phospholipid, and cholesterol in the organic solvent. The molar ratio of components should be optimized (e.g., a common starting point is a 7:3 molar ratio of DSPC to cholesterol).[18]
- **Thin-Film Formation:** Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
- **Vacuum Drying:** Further dry the lipid film under vacuum for at least 2 hours (or overnight) to remove all traces of the organic solvent.
- **Hydration:** Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature ( $T_c$ ) of the primary lipid (e.g.,  $>55^\circ\text{C}$  for DSPC). Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
- **Sizing by Extrusion:** To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes (e.g., 100 nm) multiple times (e.g., 11-21 passes).[17] This step should also be performed above the  $T_c$  of the lipid.

- Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
- Storage: Store the final liposomal suspension at 4°C.

## Characterization and Validation of Liposomes

| Technique                      | Purpose                                                                           | Typical Acceptance Criteria                                                                            |
|--------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and polydispersity index (PDI).[19][20][21][22]    | Mean particle size of 80-150 nm; PDI < 0.2 for a homogenous population.                                |
| Zeta Potential Analysis        | Measures surface charge to predict stability against aggregation.[23][24][25][26] | A value of $\pm 30$ mV or greater indicates good colloidal stability.[24]                              |
| Encapsulation Efficiency (%EE) | Quantifies the amount of drug successfully loaded into the liposomes.             | Determined by separating free drug from encapsulated drug and quantifying both. High %EE is desirable. |
| In Vitro Drug Release          | Assesses the release profile of the encapsulated drug over time.[27][28]          | Often performed using a dialysis bag method against a release medium.[27][28]                          |

## Polymeric Nanoparticles: A Versatile Platform for Controlled Delivery

Polymeric nanoparticles (PNPs) are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, or encapsulated within a polymer matrix.[29][30] This approach can enhance the solubility of poorly soluble azepane derivatives, protect them from degradation, and potentially offer controlled or targeted release.[31]

## Causality in Polymer and Method Selection

Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used. The choice of polymer and its molecular weight will dictate the degradation rate and thus the drug release profile.[32] The nanoprecipitation (or solvent displacement)

method is a simple and reproducible technique for preparing PNPs from preformed polymers, particularly for hydrophobic drugs.[29][31]



[Click to download full resolution via product page](#)

Caption: Workflow for polymeric nanoparticle preparation by nanoprecipitation.

## Protocol 3: Preparation of Azepane-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

- Bioactive Azepane Derivative
- PLGA (select a grade with desired properties)
- Water-miscible organic solvent (e.g., Acetone)
- Aqueous solution with a stabilizer (e.g., 0.5% w/v Polyvinyl Alcohol - PVA, or Poloxamer 188)
- Magnetic stirrer
- Rotary evaporator or stirrer for solvent removal
- Ultracentrifuge for purification

Procedure:

- Organic Phase Preparation: Dissolve a specific amount of the azepane derivative and PLGA in the organic solvent.
- Aqueous Phase Preparation: Prepare the aqueous solution containing the stabilizer.
- Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles should form spontaneously.[\[31\]](#)
- Solvent Removal: Continue stirring for several hours at room temperature to allow the organic solvent to evaporate. Alternatively, a rotary evaporator at reduced pressure can be used for faster removal.
- Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 30 min, 4°C). Discard the supernatant containing the free drug and excess stabilizer.

- **Washing:** Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual contaminants.
- **Final Product:** Resuspend the final purified nanoparticle pellet in water or a suitable buffer for characterization, or lyophilize for long-term storage (with a cryoprotectant).

## Characterization and Validation of Polymeric Nanoparticles

The characterization of PNPs is similar to that of liposomes, focusing on size, stability, and drug loading.

| Technique                                                                   | Purpose                                           | Typical Acceptance Criteria                                                             |
|-----------------------------------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------|
| Dynamic Light Scattering (DLS)                                              | Measures hydrodynamic diameter and PDI.[33]       | Mean particle size typically < 200 nm; PDI < 0.2.                                       |
| Zeta Potential Analysis                                                     | Measures surface charge to predict stability.[26] | A value of $\pm 30$ mV or greater suggests good stability.                              |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes particle morphology and size.          | Confirms spherical shape and provides visual confirmation of size distribution.         |
| Drug Loading & Encapsulation Efficiency                                     | Quantifies the amount of drug loaded.             | Determined by dissolving a known amount of nanoparticles and assaying the drug content. |
| In Vitro Drug Release                                                       | Assesses the drug release profile.[34][35]        | Typically performed using the dialysis bag method.[34]                                  |

## Conclusion: A Pathway to Improved Therapeutics

The formulation of bioactive azepane derivatives presents a significant but surmountable challenge in drug development. By leveraging advanced formulation techniques such as amorphous solid dispersions, liposomal encapsulation, and polymeric nanoparticles, researchers can effectively address issues of poor solubility and enhance the bioavailability of these promising therapeutic agents. The key to success lies not in the rigid application of a

single protocol, but in the rational selection of a strategy based on the physicochemical properties of the drug molecule, followed by rigorous characterization and validation. The protocols and insights provided in this guide serve as a robust starting point for scientists dedicated to unlocking the full therapeutic potential of the azepane scaffold.

## References

- In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. [\[Link\]](#)
- Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). PubMed. [\[Link\]](#)
- An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (n.d.). PMC. [\[Link\]](#)
- The Critical Role of Zeta Potential Measurements in Advancing Medicine. (2024). Izon Science. [\[Link\]](#)
- Powder X-Ray diffraction (PXRD) diffractogram of amorphous solid dispersions... (n.d.). ResearchGate. [\[Link\]](#)
- Is dialysis a reliable method for studying drug release from nanoparticulate systems?-A case study. (2025). ResearchGate. [\[Link\]](#)
- Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (n.d.). ResearchGate. [\[Link\]](#)
- Particle Size Analysis of Nanoparticles for Drug Delivery Applications. (n.d.). HORIBA. [\[Link\]](#)
- Application of differential scanning calorimetry to the study of solid drug dispersions. (n.d.). PubMed. [\[Link\]](#)
- Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. (n.d.). PMC. [\[Link\]](#)
- CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). (n.d.). ResearchGate. [\[Link\]](#)

- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [[Link](#)]
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). MDPI. [[Link](#)]
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [[Link](#)]
- Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). (n.d.). Unique Therapeutics. [[Link](#)]
- Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). University of Otago - OUR Archive. [[Link](#)]
- Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008). PubMed. [[Link](#)]
- Dynamic Light Scattering Techniques for Nanoparticle Sizing. (2025). Patsnap Eureka. [[Link](#)]
- NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. (n.d.). Microtrac. [[Link](#)]
- Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (n.d.). PMC. [[Link](#)]
- Nanoparticle size by dynamic light scattering analysis. (n.d.). Delft Solids Solutions. [[Link](#)]
- VARIOUS PREPARATION TECHNIQUE OF POLYMERIC NANOPARTICLE. (2012). PharmaTutor. [[Link](#)]
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [[Link](#)]
- Secret of Dynamic Light Scattering (DLS) for particle size analysis. (n.d.). Bettersize Instruments. [[Link](#)]
- How To Synthesize Polymeric Nanoparticles. (2020). AZoNano. [[Link](#)]

- Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (n.d.). MDPI. [[Link](#)]
- Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). University of Leeds. [[Link](#)]
- Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [[Link](#)]
- Preparation Methods of Nanoparticles A Review of Techniques and Challenges. (2025). YouTube. [[Link](#)]
- Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. (n.d.).
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io. [[Link](#)]
- Azepane. (n.d.). Wikipedia. [[Link](#)]
- Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.). IEEE Xplore. [[Link](#)]
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [[Link](#)]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [[Link](#)]
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [[Link](#)]
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (n.d.). ResearchGate. [[Link](#)]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [[Link](#)]
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io. [[Link](#)]

- A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system. (n.d.). PubMed. [[Link](#)]
- $\gamma$ -secretase Inhibitors and Modulators for the Treatment of Alzheimer's Disease: Disappointments and Hopes. (n.d.). PubMed. [[Link](#)]
- Recent progress in the medicinal chemistry of gamma-secretase inhibitors. (n.d.). PubMed. [[Link](#)]
- $\gamma$ -Secretase inhibitors and modulators. (2013). PubMed. [[Link](#)]
- Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applications. (2025). MDPI. [[Link](#)]
- Fundamental aspects of solid dispersion technology for poorly soluble drugs. (n.d.). PMC. [[Link](#)]
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). PMC. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed](https://pubmed.ncbi.nlm.nih.gov/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [3. Azepane - Wikipedia](https://en.wikipedia.org/) [[en.wikipedia.org](https://en.wikipedia.org/)]
- [4. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed](https://pubmed.ncbi.nlm.nih.gov/) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [5. Recent progress in the medicinal chemistry of gamma-secretase inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. crystalpharmatech.com \[crystalpharmatech.com\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Differential Scanning Calorimetry \(DSC\) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. japsonline.com \[japsonline.com\]](#)
- [11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. par.nsf.gov \[par.nsf.gov\]](#)
- [17. protocols.io \[protocols.io\]](#)
- [18. creative-bioarray.com \[creative-bioarray.com\]](#)
- [19. horiba.com \[horiba.com\]](#)
- [20. Dynamic Light Scattering Techniques for Nanoparticle Sizing \[eureka.patsnap.com\]](#)
- [21. solids-solutions.com \[solids-solutions.com\]](#)
- [22. bettersizeinstruments.com \[bettersizeinstruments.com\]](#)
- [23. The Critical Role of Zeta Potential Measurements in Advancing Medicine \[izon.com\]](#)
- [24. Zeta Potential - Overview | Malvern Panalytical \[malvernpanalytical.com\]](#)
- [25. uniquetherapeutics.com \[uniquetherapeutics.com\]](#)
- [26. Reliable Nanoparticle Zeta Potential Analysis - CD Bioparticles \[cd-bioparticles.net\]](#)
- [27. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [28. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [29. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. azonano.com \[azonano.com\]](#)
- [31. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [32. pharमतutor.org \[pharमतutor.org\]](#)
- [33. mdpi.com \[mdpi.com\]](#)
- [34. mdpi.com \[mdpi.com\]](#)
- [35. dissolutiontech.com \[dissolutiontech.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for the Formulation of Bioactive Azepane Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2657704#formulation-techniques-for-bioactive-azepane-derivatives\]](https://www.benchchem.com/product/b2657704#formulation-techniques-for-bioactive-azepane-derivatives)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)